Superior LXRβ Transactivation of (24S)-Saringosterol vs. (24R)-Saringosterol and Fucosterol
In a head-to-head luciferase reporter assay, (24S)-saringosterol (2a) demonstrated superior LXRβ-mediated transactivation compared to both its epimer (24R)-saringosterol (2b) and its precursor fucosterol (1). Saringosterol (2) stimulated LXRβ activity by 14.40±1.10-fold over control, significantly higher than fucosterol [1]. The separated (24S)-epimer (2a) was 2.1-fold more potent than the (24R)-epimer (2b) in LXRβ transactivation (3.50±0.17-fold vs 1.63±0.12-fold) [2].
| Evidence Dimension | LXRβ transactivation (fold change over vehicle control) |
|---|---|
| Target Compound Data | (24S)-saringosterol (2a): 3.50 ± 0.17-fold |
| Comparator Or Baseline | (24R)-saringosterol (2b): 1.63 ± 0.12-fold; Fucosterol (1): < 2-fold (visual estimation from data) |
| Quantified Difference | 2.1-fold higher activity for (24S)- vs. (24R)-epimer |
| Conditions | Luciferase reporter assay in HEK293T cells transfected with pCMX-Gal4-hLXRα or -hLXRβ and the reporter vector pTK-MH100x4-Luc, treated with 10 μM of each compound for 24 h |
Why This Matters
Procurement of the stereochemically pure (24S)-saringosterol, rather than a mixture of epimers or fucosterol, is critical for achieving consistent and potent LXRβ activation in cholesterol metabolism and anti-inflammatory studies.
- [1] Chen, Z., Liu, J., Fu, Z., Ye, C., Zhang, R., Song, Y., ... & Liu, H. (2014). 24 (S)-Saringosterol from edible marine seaweed Sargassum fusiforme is a novel selective LXRβ agonist. Journal of Agricultural and Food Chemistry, 62(26), 6130-6137. View Source
- [2] Chen, Z., Liu, J., Fu, Z., Ye, C., Zhang, R., Song, Y., ... & Liu, H. (2014). 24 (S)-Saringosterol from edible marine seaweed Sargassum fusiforme is a novel selective LXRβ agonist. Journal of Agricultural and Food Chemistry, 62(26), 6130-6137. View Source
